1-Phenyl-1,4-diazepane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

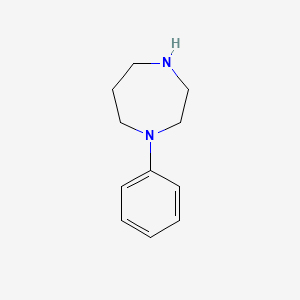

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13/h1-3,5-6,12H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJGKPMGLMWSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448353 | |

| Record name | 1-phenyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61903-27-3 | |

| Record name | Hexahydro-1-phenyl-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61903-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Phenyl-1,4-diazepane synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-1,4-diazepane

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, a key heterocyclic scaffold in modern medicinal chemistry. The 1,4-diazepane nucleus is a privileged structure in the development of therapeutic agents, particularly those targeting the central nervous system.[1][2] This document, intended for researchers, chemists, and drug development professionals, details two robust synthetic methodologies: the palladium-catalyzed Buchwald-Hartwig amination and a highly practical synthesis via the deprotection of a carbamate precursor. Each method is presented with a causal explanation for experimental choices, followed by a thorough guide to the structural elucidation and purity confirmation of the final compound using a suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. The protocols and characterization data are grounded in authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Significance of the N-Aryl-1,4-Diazepane Scaffold

The seven-membered 1,4-diazepane ring system is a cornerstone in the design of biologically active molecules, renowned for its conformational flexibility which allows for effective interaction with a variety of biological targets.[1] Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, analgesic, sedative, and anticancer properties.[1][2]

The introduction of an N-phenyl group (N-arylation) to the diazepane core, yielding this compound (also known as phenylhomopiperazine), significantly modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability. This modification is pivotal in the development of ligands for specific receptors, including sigma receptors, which are implicated in various neurological disorders.[3] This guide focuses on providing field-proven, reliable methods for accessing this high-value chemical entity.

Synthetic Strategies and Mechanistic Rationale

The formation of the aryl C-N bond is the critical step in synthesizing this compound from its constituent parts. We present two primary, validated methodologies.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms carbon-nitrogen bonds via a palladium catalyst.[4][5] It has revolutionized aryl amine synthesis due to its broad substrate scope and tolerance of various functional groups, largely replacing harsher, classical methods.[4] This approach couples homopiperazine (1,4-diazepane) with an aryl halide, such as iodobenzene or bromobenzene.

Principle: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The electron-rich, bulky phosphine ligands are crucial as they stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination, leading to high reaction efficiency.[6]

Caption: The Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig amination.

-

Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), XPhos ligand (3.0 mol%), and sodium tert-butoxide (1.4 equivalents). Seal the flask and purge with argon for 15 minutes.

-

Reagent Addition: Under a positive pressure of argon, add homopiperazine (1.0 equivalent), iodobenzene (1.1 equivalents), and anhydrous toluene.

-

Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield pure this compound.

Causality: The choice of a bulky, electron-rich ligand like XPhos is critical; it promotes the rate-limiting reductive elimination step, preventing side reactions and increasing yield.[6] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, forming the key palladium amido complex.[6]

Method B: Synthesis via Deprotection of a Carbamate Precursor

For multi-step syntheses or when scaling up, using a protecting group strategy is often more practical. The tert-butyloxycarbonyl (BOC) group is a common nitrogen protecting group that is stable under many reaction conditions but can be easily removed under acidic conditions. This method starts with the commercially available tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate.

Principle: The BOC group is cleaved using a strong acid, typically hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The acid protonates the carbamate, which then fragments to release the free amine, isobutene, and carbon dioxide.

-

Dissolution: Dissolve tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate (1.0 equivalent) in methanol.

-

Acidification: To the stirred solution, add a 4N solution of HCl in 1,4-dioxane (excess, e.g., 1.25 mL per mmol of substrate).

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction completion can be monitored by TLC.

-

Concentration: Remove the solvent and excess acid under reduced pressure.

-

Neutralization & Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrochloride salt. Extract the aqueous layer three times with a suitable organic solvent (e.g., a 4:1 mixture of dichloromethane/isopropanol).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the title compound as a yellow liquid.[7] This protocol typically results in a quantitative or near-quantitative yield.[7]

General Experimental Workflow and Purification

A successful synthesis relies on a systematic workflow from reaction setup to final product isolation.

Caption: A generalized workflow for the synthesis and isolation of this compound.

Characterization and Spectroscopic Analysis

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The following data are based on reported values for the compound.[7]

Summary of Physical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂ | [8] |

| Molecular Weight | 176.26 g/mol | [8] |

| Appearance | Yellow Liquid | [7] |

| Exact Mass (HRMS) | Calculated: 176.1313; Found: 176.1318 | [7] |

| Molecular Ion (EI-MS) | m/z: 176 [M⁺] | [7] |

¹H NMR (Proton Nuclear Magnetic Resonance)

Spectrometer: 500 MHz, Solvent: CDCl₃

The ¹H NMR spectrum is used to identify the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.21 | t, J = 8.3 Hz | 2H | Ar-H (meta) |

| 6.70 | d, J = 8.3 Hz | 2H | Ar-H (ortho) |

| 6.65 | t, J = 8.3 Hz | 1H | Ar-H (para) |

| 3.54-3.59 | m | 4H | -N-CH₂-CH₂-N(Ph)- |

| 3.03 | t, J = 5.9 Hz | 2H | -N(Ph)-CH₂- |

| 2.83 | t, J = 5.9 Hz | 2H | -NH-CH₂- |

| 1.87-1.92 | m | 2H | -CH₂-CH₂-CH₂- |

Data sourced from EP1764367.[7]

IR (Infrared) Spectroscopy

The IR spectrum helps identify the functional groups present based on their vibrational frequencies.

| Wavenumber (νₘₐₓ) cm⁻¹ | Intensity | Bond Vibration |

| 2931 | Medium | C-H (aliphatic stretch) |

| 1598, 1506 | Strong | C=C (aromatic ring stretch) |

| 748, 692 | Strong | C-H (aromatic out-of-plane bend) |

Data sourced from EP1764367.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

High-Resolution MS (HRMS): The experimentally determined exact mass (176.1318) is in excellent agreement with the calculated mass for C₁₁H₁₆N₂ (176.1313), confirming the elemental composition.[7]

-

Electron Ionization MS (EI-MS): A prominent molecular ion peak [M⁺] is observed at m/z = 176. Key fragment ions are observed at m/z = 146, 134, 120, 106, and 77 (phenyl cation), which are characteristic of the fragmentation of the diazepane ring and loss of alkyl fragments.[7]

Safety and Handling

-

Hazards: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[8] Reagents such as sodium tert-butoxide are corrosive, and organic solvents are flammable.

-

Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

Conclusion

This guide has detailed robust and reproducible methodologies for the synthesis of this compound, a molecule of significant interest in pharmaceutical research. Both the modern Buchwald-Hartwig amination and the practical BOC-deprotection strategy provide reliable access to the target compound. The comprehensive characterization data supplied, including NMR, IR, and MS, serve as a definitive reference for researchers to verify the identity, structure, and purity of their synthesized material. Adherence to these protocols and analytical standards will ensure the production of high-quality this compound for application in drug discovery and development programs.

References

- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. 1-Phenyl-[1,4]diazepane synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | C11H16N2 | CID 10921049 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 1-Phenyl-1,4-diazepane

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound featuring a seven-membered diazepine ring attached to a phenyl group. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective application, from synthesis and purification to formulation and predicting its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization, synthesis, and key drug-like parameters of this compound, grounded in established scientific principles and methodologies.

Introduction to the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[2][3] The conformational flexibility of the seven-membered ring, combined with the ability to introduce diverse substituents at the nitrogen and carbon atoms, allows for the fine-tuning of steric and electronic properties to achieve desired biological outcomes. This compound serves as a foundational building block for creating more complex derivatives, making the characterization of its fundamental properties essential for any research and development program.

Core Physicochemical Properties

A summary of the key identifying and physical properties of this compound is presented below. These data are fundamental for handling, reaction setup, and analytical identification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂ | PubChem[4][5] |

| Molecular Weight | 176.26 g/mol | PubChem[4], Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[4], Sigma-Aldrich |

| CAS Number | 61903-27-3 | Sigma-Aldrich |

| Physical Form | Liquid (at room temperature) | Sigma-Aldrich |

| Predicted XlogP | 1.5 | PubChem[4][5] |

| InChI Key | FAJGKPMGLMWSKW-UHFFFAOYSA-N | PubChem[4], Sigma-Aldrich |

| SMILES | C1CNCCN(C1)C2=CC=CC=C2 | PubChem[4][5] |

Synthesis and Purification Workflow

The synthesis of this compound can be efficiently achieved through the deprotection of a suitable N-protected precursor. A common and high-yielding method involves the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) group from tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate.[6]

Synthetic Workflow Diagram

Caption: Synthesis of this compound via Boc deprotection.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the deprotection of Boc-protected amines.[6]

-

Dissolution: Dissolve tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate (1.0 eq) in methanol.

-

Acidification: To the stirred solution, add a 4N solution of hydrochloric acid in 1,4-dioxane (excess, e.g., 4-5 eq).

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Neutralization & Extraction: To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (>8). Extract the aqueous layer three times with a suitable organic solvent mixture (e.g., 4:1 Dichloromethane/Isopropanol).

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a liquid.[6]

Spectroscopic and Analytical Characterization

Accurate structural confirmation is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for identity and purity assessment.[7]

Analytical Workflow Diagram

Caption: Integrated workflow for analytical characterization.

Expected Spectroscopic Data

The following data are based on reported values for this compound.[6]

-

¹H NMR (500 MHz, CDCl₃):

-

δ 7.21 (t, J = 8.3 Hz, 2H, Ar-H meta to N)

-

δ 6.70 (d, J = 8.3 Hz, 2H, Ar-H ortho to N)

-

δ 6.65 (t, J = 8.3 Hz, 1H, Ar-H para to N)

-

δ 3.54-3.59 (m, 4H, -NCH₂CH₂N-)

-

δ 3.03 (t, J = 5.9 Hz, 2H, -CH₂NH-)

-

δ 2.83 (t, J = 5.9 Hz, 2H, -CH₂N(Ph)-)

-

δ 1.87-1.92 (m, 2H, -NCH₂CH₂CH₂N-)

-

-

Infrared (IR) Spectroscopy (film, cm⁻¹):

-

~2931 (C-H stretch, aliphatic)

-

~1598, 1506 (C=C stretch, aromatic)

-

~1245 (C-N stretch)

-

~748, 692 (C-H bend, monosubstituted benzene)

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Calculated m/z for C₁₁H₁₇N₂⁺ [M+H]⁺: 177.1386.

-

The experimentally found value should closely match the calculated value, confirming the elemental composition.[6]

-

Lipophilicity and Acidity (LogP & pKa)

Lipophilicity and ionization state are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity (LogP)

The partition coefficient (LogP) measures a compound's relative solubility in an octanol/water system, serving as a key indicator of its lipophilicity.

-

Predicted Value: The computationally predicted XlogP for this compound is 1.5.[4][5] This moderate value suggests a balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates.

-

Experimental Protocol (Shake-Flask Method):

-

Prepare a saturated solution of this compound in n-octanol that has been pre-saturated with water.

-

Add an equal volume of water (pre-saturated with n-octanol) to the octanol solution in a separatory funnel.

-

Shake the funnel vigorously for several minutes to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and octanol layers.

-

Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV.

-

Calculate LogP as: Log₁₀([Concentration in Octanol] / [Concentration in Water]).

-

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. This compound has two nitrogen atoms that can be protonated.

-

Expected Values: The secondary aliphatic amine is expected to be the more basic center, with an estimated pKa around 9-10. The aniline-like tertiary amine, where the nitrogen lone pair is delocalized into the phenyl ring, will be significantly less basic, with an estimated pKa around 4-5. These values are crucial for predicting solubility in buffered solutions and interaction with biological targets.

-

Experimental Protocol (Potentiometric Titration):

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/methanol mixture).

-

Insert a calibrated pH electrode into the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

-

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided by suppliers, this compound presents several hazards.[4]

-

Hazard Statements:

-

Precautions:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Conclusion

This guide has detailed the essential physicochemical properties of this compound, a valuable scaffold for drug discovery. By integrating structural, synthetic, analytical, and safety data, this document provides a foundational resource for researchers. The provided protocols for synthesis and characterization offer a self-validating framework to ensure the quality and integrity of the material, which is the first and most critical step in any successful research and development endeavor.

References

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. This compound | C11H16N2 | CID 10921049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C11H16N2) [pubchemlite.lcsb.uni.lu]

- 6. 1-Phenyl-[1,4]diazepane synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of 1-Phenyl-1,4-diazepane

This guide provides an in-depth technical exploration of 1-Phenyl-1,4-diazepane, a heterocyclic compound featuring the medicinally significant 1,4-diazepane core. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the historical context of the 1,4-diazepane scaffold, detailed synthetic methodologies for this compound, its physicochemical properties, and its role as a building block in contemporary drug discovery.

Introduction: The 1,4-Diazepane Ring System - A Cornerstone in Medicinal Chemistry

The 1,4-diazepane motif, a seven-membered ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone of numerous biologically active compounds[1][2]. Its unique conformational flexibility allows it to interact with a wide array of biological targets, establishing it as a "privileged structure" in medicinal chemistry. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties[1][2].

The introduction of a phenyl group at the 1-position of the 1,4-diazepane ring, yielding this compound, creates a versatile intermediate for the synthesis of more complex molecules. The phenyl group can be further functionalized, and its presence significantly influences the overall lipophilicity and potential for aromatic interactions with target proteins.

Historical Context and Discovery

While the precise first synthesis of this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader development of 1,4-diazepine and benzodiazepine chemistry. The therapeutic potential of this class of compounds was famously realized with the discovery of chlordiazepoxide (Librium) in the 1950s, which spurred extensive research into related heterocyclic systems[3].

The synthesis of various substituted 1,4-diazepanes has since become a focal point for generating compound libraries for drug screening. A notable and well-documented synthesis of this compound is detailed in a 2007 patent, which highlights a modern and efficient method for its preparation[4]. This suggests that while the molecule may have been synthesized earlier, its significance as a key intermediate has led to the development and reporting of optimized synthetic routes in more recent times.

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights

The synthesis of this compound can be achieved through various methods. Here, we detail a robust and high-yielding procedure adapted from the patent literature, which involves the deprotection of a Boc-protected precursor[4].

Synthetic Scheme

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate

-

4N Hydrochloric acid in 1,4-dioxane

-

Methanol

-

Saturated sodium hydrogen carbonate solution

-

Dichloromethane (DCM)

-

Isopropanol (iPrOH)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Deprotection: In a suitable reaction vessel, dissolve tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate (1.0 eq) in methanol. To this solution, add 4N hydrochloric acid in 1,4-dioxane. Stir the mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents. To the resulting residue, add a saturated aqueous solution of sodium hydrogen carbonate until the pH is basic. This step neutralizes the excess acid and converts the hydrochloride salt of the product to the free base.

-

Extraction: Extract the aqueous layer with a mixture of dichloromethane and isopropanol (e.g., 4:1 v/v). Repeat the extraction process three times to ensure complete recovery of the product.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a yellow liquid[4].

Mechanistic Rationale

The choice of a Boc (tert-butyloxycarbonyl) protecting group is strategic in modern organic synthesis. It is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions. The use of HCl in dioxane is a standard and effective method for Boc deprotection. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation and the release of carbon dioxide, yielding the free amine.

The subsequent basic work-up with sodium hydrogen carbonate is crucial to neutralize the reaction mixture and deprotonate the ammonium salt of the product, rendering it soluble in organic solvents for extraction. A mixed solvent system for extraction is sometimes employed to improve the partitioning of the product into the organic phase.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in further synthetic endeavors and for its characterization.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| CAS Number | 61903-27-3 |

| Appearance | Yellow liquid |

| IUPAC Name | This compound |

| ¹H NMR (CDCl₃, 500 MHz) | δ 1.87-1.92 (m, 2H), 2.83 (t, J = 5.9 Hz, 2H), 3.03 (t, J = 5.9 Hz, 2H), 3.54-3.59 (m, 4H), 6.65 (t, J = 8.3 Hz, 1H), 6.70 (d, J = 8.3 Hz, 2H), 7.21 (t, J = 8.3 Hz, 2H) |

| IR (film) νₘₐₓ (cm⁻¹) | 2931, 1598, 1506, 1394, 1245, 1035, 748, 692 |

| HRMS (m/z) | Calculated for C₁₁H₁₆N₂: 176.1313, Found: 176.1318 |

| MS (EI) m/z | 176 [M+], 146, 134, 120, 106, 94, 77, 69, 43 |

Data sourced from EP1764367[4].

Interpretation of Spectroscopic Data

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the diazepane ring protons and the phenyl group protons, consistent with the proposed structure. The multiplets in the aliphatic region correspond to the methylene protons of the seven-membered ring, while the signals in the aromatic region are indicative of a monosubstituted benzene ring.

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands. The peak at 2931 cm⁻¹ corresponds to C-H stretching vibrations. The strong bands at 1598 and 1506 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.

-

Mass Spectrometry: The high-resolution mass spectrum provides a highly accurate mass measurement, confirming the molecular formula. The electron ionization mass spectrum shows the molecular ion peak at m/z 176, along with a series of fragment ions that are characteristic of the molecule's structure.

Applications in Drug Discovery and Development

This compound serves as a valuable starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. The 1,4-diazepane scaffold is present in several clinically used drugs and numerous investigational compounds.

Scaffold for Bioactive Molecules

The secondary amine in the this compound structure provides a convenient handle for further chemical modifications. It can be acylated, alkylated, or used in coupling reactions to introduce diverse functionalities. This allows for the systematic exploration of the chemical space around the 1,4-diazepane core to optimize biological activity.

Caption: Derivatization of this compound.

Therapeutic Targets

Derivatives of the 1,4-diazepane scaffold have been investigated for a multitude of therapeutic targets, including:

-

Central Nervous System (CNS) Disorders: The structural similarity to benzodiazepines makes this scaffold a promising starting point for the development of novel agents targeting CNS receptors, with potential applications as antipsychotics and anxiolytics[1][2].

-

Oncology: Certain 1,4-diazepine derivatives have shown promising anticancer activity[1].

-

Neurodegenerative Diseases: Recent research has explored 1,4-diazepane derivatives as inhibitors of amyloid-beta aggregation, a key pathological hallmark of Alzheimer's disease[5].

Conclusion and Future Perspectives

This compound, while a seemingly simple molecule, represents a critical entry point into the rich and diverse chemical space of the 1,4-diazepane scaffold. Its straightforward synthesis and the presence of a modifiable secondary amine make it an invaluable tool for medicinal chemists. As the demand for novel therapeutics continues to grow, the strategic use of such privileged scaffolds will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines. Future research will likely focus on developing more stereoselective synthetic routes to chiral derivatives of this compound, further expanding its utility in creating highly specific and potent drug candidates.

References

Synthesis of 1-Phenyl-1,4-diazepane via Buchwald-Hartwig amination

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-1,4-diazepane via Buchwald-Hartwig Amination

Executive Summary

The 1-aryl-1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, however, can be challenging using classical methods. The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized the formation of aryl C-N bonds, offering a mild, efficient, and broadly applicable route to these valuable compounds.[1][2] This guide provides a comprehensive overview of the synthesis of this compound, leveraging this powerful transformation. We will dissect the catalytic cycle, explore the rationale behind the selection of catalysts, ligands, and reagents, and present a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking to implement or optimize this critical synthetic methodology.

The Significance of the 1-Aryl-1,4-Diazepane Scaffold

Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical sciences, with diazepine derivatives being particularly prominent.[3][4] The 1,4-diazepine ring system is a core structural unit in a wide array of biologically active molecules, exhibiting anxiolytic, anticonvulsant, antipsychotic, and antibacterial properties.[3][5] The introduction of an aryl group at the N1 position, creating a 1-aryl-1,4-diazepane, significantly modulates the pharmacological profile of the molecule. This substitution pattern is crucial for interaction with various biological targets, making the efficient and modular synthesis of these compounds a high-priority endeavor in drug discovery and development.[6]

The Buchwald-Hartwig Amination: A Paradigm Shift in C-N Bond Formation

Traditional methods for forming aryl C-N bonds, such as the Ullmann condensation or nucleophilic aromatic substitution, often require harsh conditions and have limited substrate scope and functional group tolerance.[1][7] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an amine with an aryl halide or pseudohalide, has emerged as a superior alternative, enabling these connections under significantly milder conditions.[1][8]

Core Principles and Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[9][10] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf > Cl.[10][11]

-

Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination : The final step involves the formation of the new C-N bond as the product (Ar-NR₂) is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][9]

Caption: Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Components of a Successful Coupling

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of four components: the palladium source, the phosphine ligand, the base, and the solvent.

-

Palladium Source : While various Pd(0) and Pd(II) sources can be used, Pd(II) precatalysts like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common.[3] Pd(II) sources are reduced in situ to the active Pd(0) species.[9] Modern, air-stable "precatalysts" that contain the ligand already bound to palladium are also widely used to ensure reliable formation of the active catalyst.

-

Ligand : The ligand is arguably the most critical component. It stabilizes the palladium center and modulates its reactivity. For the N-arylation of cyclic secondary amines like 1,4-diazepane, bulky, electron-rich biaryl phosphine ligands are exceptionally effective.[1] Ligands such as SPhos and XPhos promote rapid oxidative addition and, crucially, facilitate the final reductive elimination step, which is often rate-limiting.[3][12] This increased rate of reductive elimination outcompetes potential side reactions like β-hydride elimination.[13]

-

Base : A base is required to deprotonate the amine, forming the nucleophilic amide in the catalytic cycle. Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common choice for its efficacy.[11] However, for substrates with base-sensitive functional groups, milder carbonate bases like cesium carbonate (Cs₂CO₃) can be employed, often with excellent results.[3]

-

Solvent : Anhydrous, aprotic solvents are necessary. Toluene and 1,4-dioxane are the most frequently used solvents due to their ability to dissolve the reactants and maintain the stability of the catalytic species at the required reaction temperatures.[9][11]

Synthesis of this compound: A Validated Protocol

This section outlines a robust and reproducible procedure for the N-arylation of 1,4-diazepane with bromobenzene.

Reaction Scheme

Reagent and Parameter Optimization

The selection of reagents is based on established principles for efficient Buchwald-Hartwig amination of cyclic diamines.[3] The following table summarizes the optimized parameters for this specific transformation.

| Parameter | Reagent/Condition | Molar Equiv. / Value | Rationale |

| Aryl Halide | Bromobenzene | 1.0 | Provides a good balance of reactivity and cost. Aryl bromides are excellent substrates for this coupling.[10] |

| Amine | 1,4-Diazepane | 1.2 | A slight excess ensures complete consumption of the limiting aryl halide. |

| Palladium Source | Pd(OAc)₂ | 0.02 (2 mol%) | A common, cost-effective, and reliable Pd(II) precatalyst.[3] |

| Ligand | SPhos | 0.04 (4 mol%) | A bulky biarylphosphine ligand known to be highly effective for coupling secondary amines, minimizing side reactions.[3] |

| Base | Cs₂CO₃ | 2.0 | A strong yet relatively mild base, suitable for this transformation and offering good functional group compatibility.[3] |

| Solvent | Toluene | 0.2 M | Anhydrous, high-boiling aprotic solvent that effectively dissolves reactants and stabilizes the catalyst.[11] |

| Temperature | 100-110 °C | - | Sufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition step.[3] |

| Atmosphere | Inert (N₂ or Ar) | - | Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.[14] |

Detailed Experimental Protocol

Materials:

-

Bromobenzene (1.0 mmol, 1.0 equiv)

-

1,4-Diazepane (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 0.04 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous Toluene (5 mL)

-

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar and a septum-sealed cap.

Procedure:

-

Vessel Preparation : To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, SPhos, and Cs₂CO₃.

-

Inert Atmosphere : Seal the tube with a septum cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[14]

-

Reagent Addition : Under a positive pressure of inert gas, add 1,4-diazepane, followed by anhydrous toluene (4 mL) and bromobenzene (1.0 mmol) via syringe. Use the final 1 mL of toluene to rinse any residual reagents into the flask.

-

Reaction : Place the sealed reaction tube into a preheated oil bath or heating block set to 100-110 °C. Stir the mixture vigorously for 12-24 hours.

-

Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by taking a small aliquot from the reaction mixture.

-

Workup : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding 10 mL of water.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Washing & Drying : Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure this compound.

Workflow Visualization

Caption: Figure 2. Step-by-step experimental workflow for the synthesis.

Mechanistic Considerations & Troubleshooting

While the Buchwald-Hartwig amination is robust, certain challenges can arise. Low conversion or the formation of side products can often be traced back to specific issues.

-

Catalyst Deactivation : The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing or leaks in the reaction setup can lead to catalyst oxidation and stalled reactions. Ensuring a rigorously inert atmosphere is critical.[14][15]

-

Hydrodehalogenation : A common side reaction is the replacement of the aryl halide with a hydrogen atom. This can occur if the amine substrate or trace water acts as a hydride source. The use of bulky ligands like SPhos, which accelerate the desired reductive elimination, helps to suppress this pathway.[1]

-

Double Arylation : Given that 1,4-diazepane has two secondary amine sites, double N,N'-diarylation is a potential side product. This can be minimized by using the diamine in slight excess relative to the aryl halide and by stopping the reaction upon full consumption of the limiting reagent.

-

Poorly Reactive Halides : While bromides are generally effective, aryl chlorides are less reactive and may require more forcing conditions or specialized catalyst systems (e.g., using XPhos or t-BuXPhos ligands).[12][16] Conversely, aryl iodides can sometimes inhibit the catalyst, though this is less common with modern ligand systems.[9][10]

Conclusion

The Buchwald-Hartwig amination provides an exceptionally powerful and reliable method for the synthesis of this compound. By understanding the underlying catalytic cycle and making informed choices regarding the ligand, base, and reaction conditions, researchers can achieve high yields of this valuable pharmaceutical scaffold. The protocol detailed herein serves as a validated starting point for laboratory synthesis and can be adapted for the preparation of a diverse library of N-aryl diazepine derivatives, facilitating further exploration in drug discovery and development.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. dspace.uevora.pt [dspace.uevora.pt]

- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 6. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. benchchem.com [benchchem.com]

- 12. catalysisconsulting.co.uk [catalysisconsulting.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. research.rug.nl [research.rug.nl]

- 16. reddit.com [reddit.com]

A Technical Guide to the Evolving Landscape of 1-Phenyl-1,4-Diazepane Derivatives: Synthesis, Biological Activities, and Future Directions

Abstract

The 1,4-diazepane scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] The introduction of a phenyl group at the N1 position creates the 1-Phenyl-1,4-diazepane core, a versatile template that has given rise to derivatives with a remarkable spectrum of pharmacological activities. These activities span from central nervous system (CNS) modulation, including antipsychotic and anxiolytic effects, to potent anticancer and antiviral properties.[2][3][4] This technical guide provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of this compound derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutic agents.

The this compound Scaffold: A Privileged Core

The seven-membered diazepine ring system offers conformational flexibility, allowing its derivatives to adopt three-dimensional arrangements suitable for binding to complex biological receptors.[5] The addition of a phenyl group at the N1 position introduces key lipophilic and aromatic characteristics, which can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and engage in π-π stacking interactions within receptor binding pockets.[6] This unique combination of a flexible heterocyclic core and a rigid aromatic substituent makes the this compound moiety a fertile ground for developing targeted therapeutics.

Caption: General structure of the this compound core.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be achieved through various routes, often involving cyclization reactions. A common approach involves the reaction of diamines with bis-electrophiles or the intramolecular cyclization of appropriately substituted precursors.[7] Palladium-catalyzed cyclization has also emerged as a powerful tool for constructing the diazepine ring with high efficiency.[8]

Representative Synthetic Workflow

A general and effective method for synthesizing the core structure involves the reaction of a protected 1,4-diazepane with an aryl halide, followed by deprotection. Alternatively, direct synthesis can be achieved through multi-component reactions.[9]

Caption: Generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of the parent compound.[10]

Objective: To synthesize this compound from tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate.

Materials:

-

tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate

-

4N Hydrochloric acid in 1,4-dioxane

-

Methanol

-

Sodium hydrogen carbonate (aqueous solution)

-

Methylene chloride

-

2-Propanol

-

Sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Deprotection: Dissolve tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate (60.0 mmol) in methanol (20 mL).

-

To the solution, add 4N hydrochloric acid-dioxane solution (75 mL) and stir the mixture at room temperature for one hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.

-

Add a sodium hydrogen carbonate aqueous solution (100 mL) to the obtained residue to neutralize the excess acid.

-

Extraction: Extract the aqueous layer with a mixed solvent of methylene chloride/2-propanol (4:1, 3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the title compound, this compound.[10]

Spectrum of Biological Activities

Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, positioning them as promising candidates for various therapeutic applications.[2][3]

Anticancer Activity

A significant area of investigation for 1,4-diazepine derivatives is oncology.[11][12] Studies have shown that specific derivatives exhibit potent cytotoxic activity against a panel of human cancer cell lines.

For instance, certain thieno[2,3-e][1][10]diazepine derivatives have shown promising antitumor activity against human hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colon carcinoma (HCT-116) cell lines, with IC50 values in the low microgram per milliliter range.[11][12] Similarly, novel benzo[b]furo[3,4-e][1][10]diazepin-1-ones have been synthesized and evaluated as anticancer agents, with some compounds showing significant cytotoxic effects. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Selected Anticancer Activity of 1,4-Diazepine Derivatives

| Compound Class | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Cyclohepta[b]thieno[2,3-e][1][10]diazepines | HepG-2, MCF-7, HCT-116 | 4.4 - 13 | [11][12] |

| Benzo[b]pyrano[2,3-e][1][10]diazepines | Not Specified | Moderate Activity | [13] |

| Podophyllotoxin-like benzo[b]furo[3,4-e][1][10]diazepin-1-ones | MCF-7, PC3, A2780 | Promising Activity | |

Central Nervous System (CNS) Activity

Historically, the 1,4-benzodiazepine core is renowned for its CNS-active agents, including anxiolytics, sedatives, and anticonvulsants.[14][15] These effects are primarily mediated through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[14] this compound derivatives often retain this potential for CNS activity.

-

Antipsychotic and Anxiolytic Properties: The diazepine ring system is a key feature in many antipsychotic and anxiolytic drugs.[2][3]

-

Sigma Receptor (σR) Ligands: More recently, 1,4-diazepane derivatives have been investigated as ligands for sigma receptors (σR), which are implicated in neurodegenerative disorders.[16][17] Certain benzofurane and quinoline-substituted diazepane derivatives have shown high affinity for σ1R, coupled with low cytotoxicity and potent antioxidant activity, marking them as potential neuroprotective agents.[16][17]

-

PDE4 Inhibition: Some fused 1-phenyl-[1][10]diazepino derivatives have been identified as novel and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.[18]

Antiviral Activity

The therapeutic potential of these compounds extends to infectious diseases.

-

Respiratory Syncytial Virus (RSV): A high-throughput screening identified a 1,4-benzodiazepine analogue as a moderately active inhibitor of RSV.[19] Subsequent lead optimization, focusing on modifications to aromatic substitution and linker groups, led to compounds with significantly enhanced potency.[19]

-

Broad-Spectrum Antiviral Potential: Other studies have reported potent antiviral activities for certain diazepine derivatives against a range of viruses, including Herpes Simplex Virus-1 (HSV-1), Influenza A (H1N1), and SARS-CoV-2, with some compounds exhibiting IC50 values in the low micromolar range.[11]

Table 2: Selected Antiviral Activity of 1,4-Diazepine Derivatives

| Compound | Virus | IC50 (µM) | Reference |

|---|---|---|---|

| Thieno[2,3-e][1][10]diazepine Derivative (Compound 9) | HSV-1 | 0.32 | [11] |

| Thieno[2,3-e][1][10]diazepine Derivative (Compound 9) | H1N1 | 1.76 | [11] |

| Thieno[2,3-e][1][10]diazepine Derivative (Compound 9) | SARS-CoV-2 | 1.06 | [11] |

| 1,4-Benzodiazepine Analogue (A-33903) | RSV | < 50 |[19] |

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For this compound derivatives, specific structural modifications have been shown to modulate potency and selectivity.

-

Substituents on the Phenyl Ring: The electronic nature and position of substituents on the N1-phenyl ring are critical. Electron-withdrawing groups, such as halogens (F, Cl) or nitro groups, at the 7-position of the fused benzene ring (in benzodiazepines) often establish the potency of CNS activity.[5][15] This principle can be extrapolated to substitutions on the N1-phenyl group itself, where they can influence receptor binding affinity.

-

Modifications of the Diazepine Ring: The diazepine ring's conformation and substitution pattern are crucial. The presence of unsaturation or fusion with other heterocyclic rings (e.g., imidazole, triazole) can significantly alter the biological activity profile.[5][20] For instance, fusing an imidazo ring can introduce additional π-π interaction capabilities.[6]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to cross cell membranes and the blood-brain barrier, which is particularly important for CNS-targeted agents.[5]

Caption: Key Structure-Activity Relationship (SAR) points for this compound derivatives.

Standardized Biological Evaluation Protocol

To assess the potential of newly synthesized derivatives, standardized in vitro assays are essential. The following protocol describes a common method for evaluating cytotoxicity against cancer cell lines.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a this compound derivative that inhibits 50% of cancer cell growth (IC50).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Outlook

The this compound scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. The breadth of their biological activities, from potent anticancer and antiviral effects to nuanced CNS modulation, underscores their continued importance in drug discovery. Future research should focus on leveraging computational modeling and advanced synthetic methodologies to design next-generation derivatives with enhanced potency, improved selectivity, and favorable safety profiles. The exploration of novel fused heterocyclic systems and the application of these compounds in targeted therapies, such as antibody-drug conjugates, could unlock new therapeutic paradigms. The rich chemistry and diverse biology of 1-Phenyl-1,4-diazepanes ensure they will remain a focal point of medicinal chemistry research for the foreseeable future.

References

- 1. jocpr.com [jocpr.com]

- 2. benthamscience.com [benthamscience.com]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemisgroup.us [chemisgroup.us]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Phenyl-[1,4]diazepane synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. mdpi.com [mdpi.com]

- 14. tsijournals.com [tsijournals.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[1,4]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1,4-Benzodiazepines as inhibitors of respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Diazepines I. A new synthesis of 6-phenyl-4H-imidazo[1,2-a] [1,4] benzodiazepines | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 1-Phenyl-1,4-diazepane Analogs

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 1-phenyl-1,4-diazepane analogs, a class of compounds with significant therapeutic potential. We will delve into the synthesis, biological evaluation, and the critical interplay between chemical structure and pharmacological activity, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of the this compound Scaffold

The 1,4-diazepine nucleus is a privileged seven-membered heterocyclic ring system that has garnered substantial interest in medicinal chemistry due to its wide range of biological activities.[1][2][3] When substituted with a phenyl group at the 1-position, the resulting this compound scaffold serves as a versatile template for the design of ligands targeting various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.[4][5][6] The inherent conformational flexibility of the diazepine ring, coupled with the diverse substitution patterns possible on both the phenyl and diazepine moieties, allows for the fine-tuning of receptor affinity and selectivity.[7][8]

This guide will systematically dissect the SAR of this compound analogs, providing a framework for the rational design of novel therapeutic agents. We will explore how modifications to different regions of the molecule impact its interaction with biological targets, ultimately influencing its pharmacological profile.

The Core Scaffold: Understanding the this compound Framework

The fundamental structure of a this compound analog consists of a seven-membered diazepine ring with a phenyl group attached to one of the nitrogen atoms. The inherent flexibility of this seven-membered ring allows it to adopt various conformations, which can significantly influence receptor binding.[7][8]

Caption: General structure of the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of this compound analogs can be systematically modulated by introducing substituents at various positions on the core scaffold. The following sections will detail the SAR for each key structural component.

Modifications of the Phenyl Ring (Ring C)

The phenyl ring at the N1 position plays a crucial role in receptor recognition. Substitutions on this ring can significantly impact affinity and selectivity.

-

Ortho-Substitution: Halogen substituents at the ortho-position (2'-position) of the phenyl ring have been shown to influence selectivity between dopamine D1-like receptors. For instance, a 2'-halo substitution pattern can favor D1 receptor affinity over D5, while 2',6'-dichloro substitution can reverse this selectivity.[4][9] This suggests that the steric and electronic properties of ortho-substituents are critical for differentiating between closely related receptor subtypes.[4]

-

Para-Substitution: The nature of the substituent at the para-position (4'-position) can also modulate activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the phenyl ring, influencing its interaction with the receptor binding pocket.

Modifications of the Diazepine Ring (Ring B)

The seven-membered diazepine ring is a key determinant of the overall conformation of the molecule. Modifications to this ring can have profound effects on biological activity.

-

N4-Substitution: The substituent at the N4 position is a critical determinant of activity and selectivity. Bulky or lipophilic groups at this position can enhance affinity for certain receptors. For example, in a series of 5-HT6 antagonists, various substitutions on the N4-diazepanyl moiety were explored to optimize binding affinity.[10]

-

Fusion of Heterocyclic Rings: Fusing additional heterocyclic rings to the diazepine nucleus can constrain its conformation and introduce new interaction points with the receptor. This strategy has been employed to enhance the pharmacological activity of 1,4-benzodiazepines.[7]

Impact of Stereochemistry

The stereochemistry of chiral centers within the this compound scaffold can be a critical factor in determining receptor affinity and functional activity. The (R)- and (S)-enantiomers of a compound often exhibit different pharmacological profiles, highlighting the importance of stereospecific interactions with the target receptor.

Biological Targets and Therapeutic Applications

This compound analogs have shown affinity for a range of biological targets, leading to their investigation for various therapeutic applications.

Dopamine Receptors

Many this compound derivatives exhibit affinity for dopamine receptors, particularly the D1-like (D1 and D5) and D2-like (D2, D3, and D4) subtypes.[4][5] The selectivity for these receptor subtypes can be modulated through structural modifications, as discussed in the SAR section. Ligands targeting dopamine receptors are of interest for the treatment of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[4][5]

Serotonin Receptors

The this compound scaffold has also been utilized to develop ligands for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT6 receptors.[6][10][11][12]

-

5-HT1A and 5-HT2A Receptors: These receptors are implicated in the pathophysiology of depression and anxiety.[13] Modulating the activity of these receptors with this compound analogs could offer novel therapeutic strategies for these conditions.

-

5-HT6 Receptors: Antagonists of the 5-HT6 receptor are being investigated for their potential to improve cognitive function, making them promising candidates for the treatment of cognitive disorders.[10]

Other Targets

Beyond dopamine and serotonin receptors, the versatility of the 1,4-diazepane scaffold has led to the discovery of ligands for other targets, including sigma receptors, which are implicated in neurodegenerative disorders and cancer.[14]

Synthetic Strategies and Experimental Protocols

The synthesis of this compound analogs typically involves multi-step procedures. A general synthetic workflow is outlined below.

Caption: A generalized synthetic workflow for this compound analogs.

General Synthetic Protocol

A common approach for the synthesis of 1,4-diazepine derivatives involves the reaction of ketimine intermediates with aldehydes.[15] Another method involves the reaction of a substituted 8-amino-diazepinone hydrochloride with a cyclic secondary amine.[16][17]

Step-by-Step Protocol for N-Arylation:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 1,4-diazepane core, the desired aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in a suitable anhydrous solvent (e.g., toluene).

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.

Biological Evaluation Protocols

Receptor Binding Assay (Radioligand Displacement):

This assay is used to determine the affinity of the synthesized compounds for their target receptor.

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., dopamine D1 receptor) from a suitable cell line (e.g., HEK293).

-

Assay Buffer: Prepare an appropriate assay buffer containing a specific concentration of a radiolabeled ligand (e.g., [3H]-SCH23390 for D1 receptors).

-

Incubation: In a 96-well plate, add the cell membranes, the radioligand, and varying concentrations of the test compound. Incubate at a specific temperature for a defined period to allow for binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Data Presentation and Interpretation

The results of SAR studies are often presented in tabular format to facilitate comparison of the biological activity of different analogs.

Table 1: Illustrative SAR Data for a Series of this compound Analogs Targeting the Dopamine D1 Receptor

| Compound | R1 (Phenyl) | R4 (N4-substituent) | D1 Ki (nM) | D5 Ki (nM) | D1/D5 Selectivity |

| 1a | 2'-Cl | H | 14 | 50 | 3.6 |

| 1b | 2',6'-diCl | H | 45 | 15 | 0.3 |

| 2a | 2'-Cl | CH3 | 25 | 75 | 3.0 |

| 2b | 2',6'-diCl | CH3 | 60 | 20 | 0.3 |

Data is hypothetical and for illustrative purposes only, based on trends observed in the literature.[4][9]

The data in Table 1 illustrates how substitutions on the phenyl ring can influence selectivity between D1 and D5 receptors.

Conclusion and Future Directions

The this compound scaffold continues to be a rich source of novel therapeutic agents. The detailed understanding of the structure-activity relationships discussed in this guide provides a rational basis for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on:

-

Exploring novel substitution patterns to further refine receptor selectivity.

-

Utilizing computational modeling and molecular docking studies to gain deeper insights into ligand-receptor interactions and guide the design of new compounds.[18]

-

Investigating the therapeutic potential of these analogs in a wider range of disease models.

By leveraging the principles of medicinal chemistry and a thorough understanding of SAR, the this compound scaffold holds significant promise for the development of next-generation therapeutics.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. benthamscience.com [benthamscience.com]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. chemisgroup.us [chemisgroup.us]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

- 11. Repeated diazepam administration influences 5-HT1A receptor binding in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. jocpr.com [jocpr.com]

- 18. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms and alternative names for 1-Phenyl-1,4-diazepane

An In-Depth Technical Guide to 1-Phenyl-1,4-diazepane: Synthesis, Characterization, and Applications

Introduction: Defining the Core Scaffold

This compound, a key heterocyclic compound, serves as a foundational scaffold in modern medicinal chemistry and drug discovery. This seven-membered diazepine ring, substituted with a phenyl group at one of the nitrogen atoms, represents a "privileged structure." Its conformational flexibility and the specific spatial arrangement of its nitrogen atoms allow for potent and selective interactions with a variety of biological targets. This guide provides an in-depth exploration of its chemical identity, synthesis methodologies, analytical characterization, and its significant role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The 1,4-diazepane moiety is associated with a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties, making its derivatives a subject of intense research.[1]

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, synthesis planning, and experimental reproducibility. This compound is known by several identifiers across various chemical databases and commercial suppliers.

Synonyms and Alternative Nomenclature

The compound is most commonly identified by its IUPAC name and CAS number. However, researchers may encounter it under different names in the literature and supplier catalogs.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 61903-27-3 | [2][3] |

| Molecular Formula | C₁₁H₁₆N₂ | [2] |

| Common Synonym | N-Phenylhomopiperazine | |

| EC Number | 819-393-2 | [2] |

| PubChem CID | 10921049 | [2] |

Core Physicochemical Data

The compound's physical and chemical properties dictate its behavior in solution, its reactivity, and its potential pharmacokinetic profile. These parameters are crucial for designing synthetic routes and formulating analytical protocols.

| Property | Value | Unit | Source |

| Molecular Weight | 176.26 | g/mol | [2] |

| Monoisotopic Mass | 176.131348519 | Da | [2] |

| Physical Form | Liquid | [3] | |

| XLogP3-AA (Predicted) | 1.5 | [2] |

Section 2: Synthesis Methodologies

The synthesis of the this compound scaffold can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and the need for subsequent derivatization. A common and effective strategy involves the cyclization of an aniline precursor with a suitable bis-electrophile. While direct synthesis protocols for this specific molecule are detailed in patent literature[4], the general principles often parallel the synthesis of related N-aryl piperazines and diazepanes.[5][6]

Retrosynthetic Analysis & Common Strategies

A logical retrosynthetic approach involves disconnecting the diazepane ring to reveal simpler, commercially available precursors. The most common disconnection is at the C-N bonds, leading back to aniline and a 1,4-difunctionalized butane derivative or, more commonly, a pre-formed diazepane ring that is subsequently arylated. An alternative is the construction of the ring from aniline and a bis-electrophile like bis(2-chloroethyl)amine.[6]

Generalized Experimental Protocol: N-Arylation of Homopiperazine

This protocol describes a common laboratory-scale synthesis via a Buchwald-Hartwig amination, a powerful cross-coupling reaction.

Causality Behind Choices:

-

Catalyst System: A Palladium (Pd) catalyst (e.g., Pd₂(dba)₃) is used for its efficiency in forming C-N bonds. A phosphine ligand (e.g., BINAP) is crucial for stabilizing the Pd catalyst and facilitating the reductive elimination step that forms the final product.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more active nucleophile for the catalytic cycle.

-

Solvent: An anhydrous, aprotic solvent like toluene is used to prevent quenching of the base and deactivation of the catalyst.

-

Purification: Column chromatography is the standard method for separating the desired product from the catalyst, unreacted starting materials, and byproducts, ensuring high purity.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and BINAP (1.5-3 mol%). Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.

-

Reagent Addition: Add sodium tert-butoxide (1.4 equivalents), homopiperazine (1,4-diazepane, 1.2 equivalents), and anhydrous toluene.

-

Substrate Addition: Add the aryl halide (e.g., iodobenzene or bromobenzene, 1.0 equivalent) via syringe.[4]

-

Reaction: Heat the mixture to 80-100 °C and stir under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-